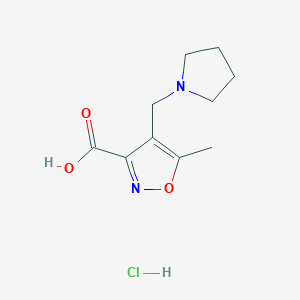

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-methyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-7-8(6-12-4-2-3-5-12)9(10(13)14)11-15-7;/h2-6H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDDGZBTOXQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the isoxazole intermediate.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine moiety or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets, including:

- Neurotransmitter Receptors : The compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.

Neuropharmacology

Research indicates that derivatives of isoxazole compounds can exhibit neuroprotective effects. Studies have shown that these compounds may modulate glutamate receptors, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Material Science

In addition to biological applications, this compound has potential uses in material science. Its unique chemical structure allows for incorporation into polymers or coatings that require specific thermal or mechanical properties.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of isoxazole derivatives highlighted the role of this compound in reducing oxidative stress in neuronal cells. The compound demonstrated significant protective effects against glutamate-induced excitotoxicity, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Drug Development

In drug development research, this compound was evaluated for its efficacy in modulating receptor activity in vitro. The findings indicated that it could serve as a lead compound for developing new pharmacological agents targeting specific neurological pathways.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the isoxazole-carboxylic acid backbone but differ in substituents, salt forms, and physicochemical properties. Below is a detailed comparison:

Table 1: Key Properties of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride and Analogues

*Estimated based on molecular formula.

Key Comparison Points

Structural Variations: The target compound’s pyrrolidinylmethyl group at the 4-position distinguishes it from analogues like 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride (aromatic benzene core) and 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid (pyrazole substituent) .

Salt Forms :

- Hydrochloride salts (e.g., target compound and 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride) improve solubility in aqueous media compared to free acids . In contrast, mesylate salts (e.g., in ) are often chosen for enhanced crystallinity and stability .

Physicochemical Properties :

- The target compound’s solubility is inferred to align with hydrochloride salts, which typically dissolve in water or polar solvents. The pyrazole analogue’s solubility in DMSO and DCM suggests greater organic solvent compatibility .

Commercial Availability :

- The target compound is listed as discontinued in catalogs, unlike analogues like 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride, which remains available .

Biological Activity

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride (CAS Number: 893750-02-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₄N₂O₃Cl

- Molecular Weight : 210.23 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and neuropharmacology. Its structure suggests potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission and bacterial metabolism.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrrolidine compounds have shown significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Pyrrolidine Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Methyl-4-(pyrrolidin-1-ylmethyl) derivative | 3.12 | Staphylococcus aureus |

| 5-Methyl-4-(pyrrolidin-1-ylmethyl) derivative | 12.5 | Escherichia coli |

| Other Pyrrolidine derivatives | 0.0195 | Bacillus mycoides |

| Other Pyrrolidine derivatives | 0.0048 | Candida albicans |

Neuropharmacological Effects

The compound's structure suggests it may interact with glutamate receptors, which are crucial in neurotransmission and neuroprotection. Research into similar isoxazole derivatives has shown that they can act as antagonists at ionotropic glutamate receptors, potentially offering neuroprotective benefits .

Case Studies

-

Antibacterial Efficacy :

A study conducted by Umesha et al. evaluated the antibacterial activity of various pyrrolidine derivatives, including the target compound. The findings indicated that the compound exhibited potent activity against a range of bacterial strains, positioning it as a candidate for further development in antimicrobial therapies . -

Neuroprotective Potential :

In another study focusing on isoxazole derivatives, researchers found that certain compounds demonstrated neuroprotective effects in models of neurodegeneration, suggesting that similar structures could be beneficial for treating conditions like Alzheimer's disease .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Modulation of Neurotransmission : By acting on glutamate receptors, it may help regulate excitatory neurotransmission, potentially alleviating symptoms associated with neurodegenerative diseases.

Q & A

Q. How can advanced separation technologies isolate this compound from complex mixtures?

- Methodological Answer : Utilize preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). For scale-up, consider membrane-based separation or centrifugal partition chromatography (CPC) to resolve polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.